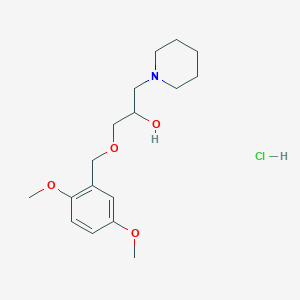![molecular formula C19H18N4O6 B2774828 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate CAS No. 478046-40-1](/img/structure/B2774828.png)
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino methanesulfonate” is similar to the one you’re interested in . It has a CAS Number of 478078-71-6 and a linear formula of C13H15N3O7S .
Molecular Structure Analysis
The InChI code for “[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate” is 1S/C19H18N4O6/c24-19(20-13-6-2-1-3-7-13)29-21-17-9-5-4-8-15(17)16-11-10-14(22(25)26)12-18(16)23(27)28/h1-3,6-7,10-12,21H,4-5,8-9H2,(H,20,24) .Physical And Chemical Properties Analysis
The molecular weight of “[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate” is 398.38 . It’s a solid at room temperature .Scientific Research Applications
Chemical Synthesis
“[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate” is a chemical compound with the molecular formula C19H18N4O6 .
Biological Activities
Dinitrobenzenes, such as the 2,4-dinitrophenyl group in this compound, display significant biological activities . They are often used in the development of pharmaceuticals and other biologically active compounds .
Medicinal Properties
The dihydronaphthalene group has been investigated for its medicinal properties . This suggests that “[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate” could potentially be used in the development of new medicines .
Hydrazone Derivatives
This compound is a type of hydrazone derivative . Hydrazone derivatives are significantly important compounds in the pharmaceutical industry. They show activities against various conditions such as inflammation, leishmaniasis, cancer, and Alzheimer’s . They are also used as drugs in the treatment of illnesses (e.g., leprosy, tuberculosis, and mental disorders) and as fungicides .
Drug Delivery
The use of hydrazones enables improvement in drug delivery through site-specific drug release, including to areas such as tumor tissue or thrombosis .
Analytical Chemistry
Schiff base hydrazones have a variety of applications in analytical chemistry, including the selective extraction of certain transition metals and their use in spectroscopic determination .
Safety And Hazards
The related compound “[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-ethylcarbamate” has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H312, and H332, which indicate that it’s harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6/c24-19(20-13-6-2-1-3-7-13)29-21-17-9-5-4-8-15(17)16-11-10-14(22(25)26)12-18(16)23(27)28/h1-3,6-7,10-12,15H,4-5,8-9H2,(H,20,24)/b21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHSTQYYHUDJEI-HEHNFIMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)NC2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OC(=O)NC2=CC=CC=C2)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2774747.png)



![7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2774751.png)
![1-[(5-Chloropyrazin-2-yl)methyl]-3-[[1-(hydroxymethyl)cyclopentyl]-phenylmethyl]urea](/img/structure/B2774752.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2774755.png)

![1-Fluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B2774759.png)


![3-butyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2774767.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2774768.png)